Cyclopropyl(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)methanone
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Overview
Description
Cyclopropyl(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)methanone is a complex organic compound that features a cyclopropyl group, a piperazine ring, and a thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropyl(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)methanone typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Thiophene Moiety: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using thiophene boronic acid and a suitable halogenated precursor.
Cyclopropyl Group Addition: The cyclopropyl group can be added through a cyclopropanation reaction, typically using diazo compounds and transition metal catalysts.
Final Assembly: The final compound is assembled by reacting the intermediate products under controlled conditions, often involving condensation reactions and purification steps.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and scalable purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Cyclopropyl(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or H2O2 (Hydrogen peroxide) in acidic or basic media.
Reduction: NaBH4 or LiAlH4 in solvents like ethanol or ether.
Substitution: Halogens (Cl2, Br2) or nitrating agents (HNO3) in the presence of catalysts or under reflux conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated thiophene derivatives.
Scientific Research Applications
Cyclopropyl(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)methanone has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential therapeutic effects, such as anti-inflammatory or anticancer agents.
Biological Studies: The compound can be used to study the interactions with biological targets, such as enzymes or receptors, to understand its mechanism of action.
Materials Science: It can be incorporated into polymers or other materials to enhance their properties, such as conductivity or stability.
Mechanism of Action
The mechanism of action of Cyclopropyl(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)methanone involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors, while the thiophene moiety can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Cyclopropyl(4-(2-hydroxy-2-phenylethyl)piperazin-1-yl)methanone: Similar structure but with a phenyl group instead of a thiophene ring.
Cyclopropyl(4-(2-hydroxy-2-(furan-2-yl)ethyl)piperazin-1-yl)methanone: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness
Cyclopropyl(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)methanone is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
cyclopropyl-[4-(2-hydroxy-2-thiophen-2-ylethyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2S/c17-12(13-2-1-9-19-13)10-15-5-7-16(8-6-15)14(18)11-3-4-11/h1-2,9,11-12,17H,3-8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBCVCOGJFJXRDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCN(CC2)CC(C3=CC=CS3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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